3-Methoxy-5-(trifluoromethyl)benzylamine

Catalog No.
S741599
CAS No.
916420-96-7
M.F
C9H10F3NO
M. Wt
205.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methoxy-5-(trifluoromethyl)benzylamine

CAS Number

916420-96-7

Product Name

3-Methoxy-5-(trifluoromethyl)benzylamine

IUPAC Name

[3-methoxy-5-(trifluoromethyl)phenyl]methanamine

Molecular Formula

C9H10F3NO

Molecular Weight

205.18 g/mol

InChI

InChI=1S/C9H10F3NO/c1-14-8-3-6(5-13)2-7(4-8)9(10,11)12/h2-4H,5,13H2,1H3

InChI Key

WNCDSBLUNYDXQO-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)C(F)(F)F)CN

Canonical SMILES

COC1=CC(=CC(=C1)C(F)(F)F)CN

3-Methoxy-5-(trifluoromethyl)benzylamine is an organic compound with the molecular formula C9H10F3NOC_9H_{10}F_3NO and a molecular weight of 205.18 g/mol. This compound features a benzylamine structure characterized by a methoxy group at the third position and a trifluoromethyl group at the fifth position on the benzene ring. It is recognized for its utility in organic synthesis and medicinal chemistry, serving as a versatile building block in various

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, including:

  • Oxidation: This compound can be oxidized to yield corresponding benzaldehyde or benzoic acid derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: It can undergo reduction to form different amine derivatives, utilizing reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The methoxy and trifluoromethyl groups can engage in electrophilic and nucleophilic substitution reactions, often involving halogens, alkyl halides, and other nucleophiles under appropriate conditions.

Research into the biological activities of 3-Methoxy-5-(trifluoromethyl)benzylamine indicates potential applications in enzyme inhibition and receptor binding. Studies are ongoing to explore its role as a pharmaceutical intermediate, particularly in the development of new therapeutic agents. Its unique structural features may contribute to specific interactions with biological targets, making it a candidate for further investigation in medicinal chemistry .

The synthesis of 3-Methoxy-5-(trifluoromethyl)benzylamine typically involves the following steps:

  • Starting Material: The synthesis begins with 3-Methoxy-5-(trifluoromethyl)benzaldehyde.
  • Reductive Amination: The benzaldehyde undergoes reductive amination using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride or hydrogen gas with an appropriate catalyst.
  • Reaction Conditions: This reaction is usually conducted in solvents such as methanol or ethanol at room temperature or slightly elevated temperatures.

In industrial contexts, continuous flow processes may be employed to enhance efficiency and yield, utilizing automated reactors to ensure consistent quality.

3-Methoxy-5-(trifluoromethyl)benzylamine has diverse applications across several fields:

  • Chemistry: It serves as a building block in organic synthesis for creating more complex molecules.
  • Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
  • Medicine: Ongoing research aims to evaluate its potential as a pharmaceutical intermediate for drug development.
  • Industry: It is used in the production of specialty chemicals and materials .

The interactions of 3-Methoxy-5-(trifluoromethyl)benzylamine with specific molecular targets are under investigation. These studies focus on elucidating its mechanism of action at the molecular level, which could reveal insights into its potential therapeutic effects and applications in drug design.

Several compounds share structural similarities with 3-Methoxy-5-(trifluoromethyl)benzylamine, including:

  • 3-Fluoro-5-(trifluoromethyl)benzylamine
  • 3,5-Bis(trifluoromethyl)benzylamine
  • 4-(Trifluoromethyl)benzylamine

Uniqueness

The uniqueness of 3-Methoxy-5-(trifluoromethyl)benzylamine lies in its combination of both methoxy and trifluoromethyl groups. These functional groups impart distinct electronic and steric properties that influence its reactivity and interactions with molecular targets. This makes it particularly valuable in various research and industrial applications compared to other similar compounds .

XLogP3

1.6

Dates

Modify: 2023-08-15

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